(E)-4-Hydroxytoremifene
Overview
Description
(E)-4-Hydroxytoremifene is the inactive (E)-isomer of 4-Hydroxy Toremifene
Scientific Research Applications
Biochemical and Pharmacological Effects
(E)-4-Hydroxytoremifene, as a metabolite of Toremifene, has been studied for its antiestrogenic and antitumor properties. This compound binds to estrogen receptors with higher affinity compared to Toremifene and inhibits the growth of MCF-7 cells, which are a type of breast cancer cell. Despite its weaker intrinsic estrogenic effect compared to Toremifene, 4-Hydroxytoremifene still demonstrates significant biological activity, including antiestrogenic actions at high doses and interactions with estrogen receptors (Kangas, 2004).
DNA Adduct Formation
Research involving DNA adduct formation in female Sprague-Dawley rats treated with Toremifene or α-Hydroxytoremifene, a predominant metabolite of Toremifene, showed that α-Hydroxytoremifene could interact with DNA. This interaction leads to the formation of DNA adducts, which may have implications for understanding the genetic and cellular impact of this compound and its potential role in chemotherapeutic applications (Costa et al., 2007).
Pharmacokinetics in Breast Cancer Patients
In a pharmacokinetic study involving patients with advanced breast cancer, plasma concentrations of 4-Hydroxytoremifene were measurable only at high doses of Toremifene. This study helps in understanding the metabolic and kinetic patterns of Toremifene and its metabolites, including 4-Hydroxytoremifene, in a clinical setting (Wiebe et al., 2004).
Reactivity and Potential Toxicity
The reactivity and potential toxicity of 4-Hydroxytoremifene have been studied. It is suggested that its formation of a quinone methide could be linked to cytotoxic effects, although these effects appear to be similar to the parent antiestrogens, suggesting that o-quinone formation from 4-Hydroxytoremifene may not significantly contribute to its cytotoxicity (Yao et al., 2001).
Metabolism Studies
Studies on the metabolism of Toremifene in liver microsomes have identified 4-Hydroxytoremifene as a metabolite, further elucidating the metabolic pathways of Toremifene and its analogues. Such studies contribute to a deeper understanding of the drug's metabolic fate and its implications for therapeutic use (Jones & Lim, 2002).
Properties
IUPAC Name |
4-[(E)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUCUUXSMIJSEB-OCEACIFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443271 | |
Record name | (E)-4-Hydroxytoremifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177748-22-0 | |
Record name | (E)-4-Hydroxytoremifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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